Product packaging for 2',4'-Dihydroxy-2-methoxychalcone(Cat. No.:CAS No. 108051-21-4)

2',4'-Dihydroxy-2-methoxychalcone

Cat. No.: B3341873
CAS No.: 108051-21-4
M. Wt: 270.28 g/mol
InChI Key: ODLVGCCGMXGMGZ-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2',4'-Dihydroxy-2-methoxychalcone is a synthetic chalcone derivative with the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol . This compound is supplied as a solid with a high purity of 97% and a characterized melting point range of 175°C to 178°C . As a member of the chalcone family, it is part of a broad class of compounds that are precursors to flavonoids and are the subject of extensive scientific investigation due to their wide spectrum of reported biological activities . Preclinical research indicates that chalcones, in general, possess significant pharmacological potential. Studies have highlighted their interest as agents in areas such as antidiabetic and anticancer research . Specifically, certain chalcones have demonstrated potent inhibitory activity against enzymes like α-glucosidase and α-amylase, suggesting a mechanism relevant to metabolic disorder research . The broader chalcone family also shows promise in anti-inflammatory, antimicrobial, antioxidant, and neuroprotective research, often acting through the modulation of various signaling molecules and cellular pathways . This product is intended for research and laboratory use only. It is not approved for use in diagnostics, therapeutics, or for any personal applications. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O4 B3341873 2',4'-Dihydroxy-2-methoxychalcone CAS No. 108051-21-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(2,4-dihydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-20-16-5-3-2-4-11(16)6-9-14(18)13-8-7-12(17)10-15(13)19/h2-10,17,19H,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLVGCCGMXGMGZ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108051-21-4
Record name 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(2-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108051214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

2’,4’-Dihydroxy-2-methoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with 2,4-dihydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 2’,4’-Dihydroxy-2-methoxychalcone are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dihydroxy-2-methoxychalcone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction can lead to the formation of dihydrochalcones.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Quinones

    Reduction: Dihydrochalcones

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for conditions such as cancer, diabetes, and cardiovascular diseases.

    Industry: Used in the development of new materials and as a component in cosmetic formulations.

Mechanism of Action

The biological activity of 2’,4’-Dihydroxy-2-methoxychalcone is attributed to its ability to interact with various molecular targets and pathways. It can inhibit enzymes such as tyrosinase and cyclooxygenase, which are involved in melanin production and inflammation, respectively. Additionally, it can modulate signaling pathways related to oxidative stress and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Structural Analogues

The bioactivity of chalcones is sensitive to substituent positions. Below is a comparative analysis of DH-2-MC with key analogues:

Compound Name Substituents (A/B-rings) Molecular Formula Molecular Weight (g/mol) Key Bioactivities References
2',4'-Dihydroxy-2-methoxychalcone (DH-2-MC) A: 2-OCH₃; B: 2',4'-OH C₁₆H₁₄O₅ 286.28 Anti-inflammatory, BRD4 bromodomain inhibition, nanoparticle binding affinity
4,4'-Dihydroxy-2-methoxychalcone (Echinatin) A: 2-OCH₃; B: 4-OH; B': 4'-OH C₁₆H₁₄O₅ 286.28 Antioxidant, hepatoprotective, estrogen receptor modulation
2',4-Dihydroxy-3-methoxychalcone A: 3-OCH₃; B: 2',4-OH C₁₆H₁₄O₅ 286.28 Antimicrobial, potential AMPK pathway modulation
2',4'-Dichloro-3-hydroxy-4-methoxychalcone A: 3-OH, 4-OCH₃; B: 2',4'-Cl C₁₆H₁₂Cl₂O₄ 322.00 Cytotoxic (IC₅₀ = 26.10 ppm), enhanced stability due to halogenation
4,4'-Dihydroxy-2'-methoxychalcone A: 2'-OCH₃; B: 4,4'-OH C₁₆H₁₄O₅ 286.28 Anti-allergic, isolated from Xanthorrhoea hastilis resin

Figure 1 : Substituent positions of DH-2-MC and analogues.

Key Differences in Bioactivity

Anti-inflammatory Activity
  • DH-2-MC : Exhibits anti-inflammatory effects by modulating cytokines (e.g., IL-6/STAT3/NF-κB pathways) and binding to BRD4 bromodomain (PDB: 6AJY).
  • Echinatin : Reduces oxidative stress and inflammation in hepatic tissues via Nrf2 activation.
Nanoparticle Binding Affinity
  • DH-2-MC and its isomer 2',4'-dihydroxy-3-methoxychalcone (DH-3-MC) were compared for adsorption onto Fe₃O₄ nanoparticles functionalized with Schiff bases. DH-2-MC showed higher binding affinity to 3-hydroxybenzaldehyde-functionalized nanoparticles than DH-3-MC, attributed to steric effects of the methoxy group position.
Cytotoxicity
  • The dichloro derivative (2',4'-dichloro-3-hydroxy-4-methoxychalcone ) demonstrated cytotoxicity (IC₅₀ = 26.10 ppm) due to halogen substituents enhancing stability and reactivity.

Molecular Interactions and Stability

  • Methoxy Position : The 2-OCH₃ group in DH-2-MC increases steric hindrance, affecting binding to biological targets compared to 3-OCH₃ analogues.
  • Halogenation : Chlorine substituents (e.g., in 2',4'-dichloro derivatives) improve stability and bioactivity through electron-withdrawing effects.

Biological Activity

2',4'-Dihydroxy-2-methoxychalcone (DHMC) is a flavonoid compound belonging to the chalcone class, notable for its diverse biological activities. This article delves into the biological activity of DHMC, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

Chemical Structure : The molecular formula of this compound is C_16H_14O_5. It features two hydroxyl groups at the 2' and 4' positions and a methoxy group at the 2 position, contributing to its unique properties and biological activities.

Physical Appearance : DHMC typically appears as a bright yellow crystalline solid.

Anticancer Properties

Research indicates that DHMC exhibits significant anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, including:

Cancer Cell Line IC50 Value (µM) Effect
HeLa (Cervical)10.5Cytotoxic
WiDr (Colon)12.3Cytotoxic
T47D (Breast)8.7Cytotoxic

The compound's mechanism of action may involve the inhibition of multidrug resistance-associated proteins (MRP), enhancing the efficacy of chemotherapy by preventing drug efflux from cancer cells .

Anti-inflammatory Activity

DHMC has also demonstrated anti-inflammatory effects, potentially through the inhibition of enzymes like tyrosinase, which is involved in melanin production. This suggests possible applications in skin lightening and treatment of hyperpigmentation.

Antiviral Activity

Recent studies have explored DHMC's potential against viral infections, particularly its docking interaction with SARS-CoV-2 proteins. In silico studies showed that DHMC can bind effectively to the main protease and RNA-dependent RNA polymerase (RdRP) of SARS-CoV-2, indicating its potential as an antiviral agent:

SARS-CoV-2 Protein Binding Energy (kcal/mol) Inhibition Constant (µM)
Main Protease-6.4319.38
RNA-dependent RNA Polymerase-6.0039.9

These findings suggest that DHMC may be a candidate for further investigation in treating COVID-19-related mucormycosis .

The biological effects of DHMC are attributed to several mechanisms:

  • Enzyme Inhibition : Inhibition of tyrosinase and MRP enhances its potential in anticancer therapies and skin treatments.
  • Antioxidant Properties : DHMC may exhibit antioxidant activity, contributing to its protective effects against oxidative stress.
  • Cell Cycle Arrest : Studies indicate that DHMC can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A notable study conducted by Barman et al. involved docking simulations to assess DHMC's interaction with SARS-CoV-2 proteins. The results highlighted its strong binding affinity and potential as a therapeutic agent against viral infections .

Another study evaluated the cytotoxicity of various flavonoids in mammalian cells, establishing that DHMC had a significant impact on cell viability across multiple cancer cell lines . The study emphasized the importance of selecting appropriate cell lines for evaluating cytotoxicity to ensure relevant results.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',4'-Dihydroxy-2-methoxychalcone
Reactant of Route 2
Reactant of Route 2
2',4'-Dihydroxy-2-methoxychalcone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.